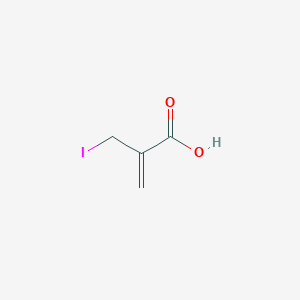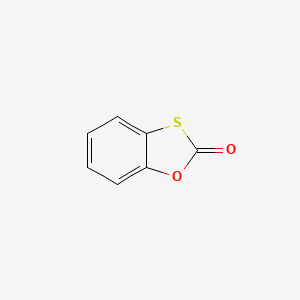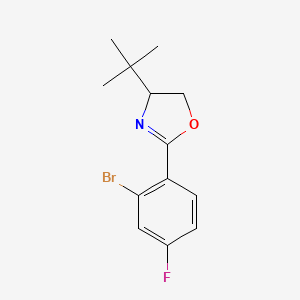![molecular formula C18H18N4O3 B14798053 2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B14798053.png)
2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dioxolo ring, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde under acidic conditions.
Construction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a suitable diol and an aldehyde.
Formation of the Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Final Coupling: The final step involves coupling the quinoline-dioxolo intermediate with the pyrazole intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogenation conditions.
Substitution: The methyl group on the dioxolo ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structure.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol involves its interaction with various molecular targets:
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair.
Signal Transduction Pathways: It can modulate signal transduction pathways, leading to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core.
Pyrazole Derivatives: Compounds like celecoxib, which contain a pyrazole ring.
Dioxolo Compounds: Compounds like methylenedioxyamphetamine (MDA), which contain a dioxolo ring.
Uniqueness
2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol is unique due to its combination of three distinct structural motifs (quinoline, dioxolo, and pyrazole), which confer unique chemical and biological properties not found in simpler analogs.
特性
分子式 |
C18H18N4O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
2-[5-(6-methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C18H18N4O3/c1-11-4-15(13-5-17-18(25-10-24-17)6-14(13)20-11)21-8-12-7-19-22(2-3-23)16(12)9-21/h4-7,23H,2-3,8-10H2,1H3 |
InChIキー |
ZYAKFNUGSLCIGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)N4CC5=C(C4)N(N=C5)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797977.png)
![3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14797985.png)

![(2E)-3-phenyl-N-{[2-(phenylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B14798009.png)



![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)
![Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B14798040.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)
![(2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B14798049.png)
![1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14798050.png)
